molecular formula C10H10N2O3S B2897301 2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one CAS No. 265994-70-5

2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B2897301
CAS No.: 265994-70-5
M. Wt: 238.26
InChI Key: JGKPDJFYHWQMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one typically involves the nitration of a precursor benzothiazine compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the nitro group, which may result in different reactivity and biological activity.

    6-nitro-2H-1,4-benzothiazin-3(4H)-one: Lacks the dimethyl groups, which could affect its steric properties and reactivity.

Uniqueness

The presence of both the nitro and dimethyl groups in 2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one makes it unique in terms of its electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,2-dimethyl-6-nitro-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKPDJFYHWQMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(S1)C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.